molecular formula C10H18ClNO3 B2517940 9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride CAS No. 2416230-18-5

9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride

Cat. No. B2517940
CAS RN: 2416230-18-5
M. Wt: 235.71
InChI Key: QOROYAYMNUCGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride" is a derivative within the broader class of spiro compounds, which are characterized by their unique structures that include a heterocyclic ring system. These compounds have garnered interest due to their potential pharmacological properties and their use as intermediates in the synthesis of various therapeutic agents.

Synthesis Analysis

The synthesis of related spiro compounds has been explored through various methods. A novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which involves the coupling of aldehydes with specific sulfonamides to create spiromorpholinotetrahydropyran derivatives . Additionally, an efficient four-step route has been described for the synthesis of a related compound, 9-(2-hydroxyethyl)-7,11-dioxaspiro[5,5] undecane, which is an intermediate in the preparation of antiviral acyclonucleosides . These methods highlight the versatility and complexity of synthesizing spirocyclic compounds.

Molecular Structure Analysis

Spiro compounds are known for their spirocyclic structure, where two rings are joined at a single atom. The molecular structure of these compounds is crucial as it can significantly influence their chemical reactivity and biological activity. The synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, for instance, involves a metal-catalyzed oxidative cyclization, indicating the importance of the molecular structure in the synthesis process .

Chemical Reactions Analysis

The reactivity of spiro compounds can be manipulated through various chemical reactions. For example, the synthesis of dipeptides from N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione activated α-amino acids involves esterification and condensation reactions, demonstrating the functional group transformations that these spiro compounds can undergo . The ability to undergo such reactions makes them valuable intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds like "9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride" are influenced by their unique structural features. These properties are essential for determining their suitability in various applications, including pharmaceuticals. For instance, the antihypertensive activity of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones has been attributed to their ability to block peripheral alpha 1-adrenoceptors . Moreover, the discovery of a potent, selective, and orally bioavailable CCR5 antagonist within this class of compounds underscores the significance of their physical and chemical properties in relation to their biological activities .

Scientific Research Applications

Exploration of Spirocyclic Derivatives as Antibacterial Agents

Spirocyclic derivatives of ciprofloxacin, including structures related to 9-Oxa-1-azaspiro[5.5]undecane, were synthesized and evaluated against bacterial strains. These compounds showed distinct antibacterial activity, particularly against gram-negative Acinetobacter baumannii and gram-positive Bacillus cereus, demonstrating the potential of spirocyclic derivatives in antibiotic development (Lukin et al., 2022).

Synthetic Approaches to Spiroaminals

The review on synthetic approaches to spiroaminals highlights the significance of compounds with the 1-oxa-9-azaspiro[5.5]undecane ring system due to their biological activities. These compounds represent challenging targets for chemical synthesis, underscoring the importance of developing new synthetic routes for potential therapeutic agents (Sinibaldi & Canet, 2008).

Enhanced Reactivity in Chemical Reactions

Research on the enhanced reactivity of spirocyclic compounds in the Castagnoli-Cushman reaction with imines indicates the utility of these structures in synthesizing novel compounds. This study underscores the role of the spirocyclic scaffold in facilitating diverse chemical transformations (Rashevskii et al., 2020).

Development of New Reagents

The creation of new reagents for the preparation of Fmoc-amino acids illustrates another application of spirocyclic compounds. These reagents, derived from structures related to 9-Oxa-1-azaspiro[5.5]undecane, contribute to the synthesis of peptides with high yields and purity, demonstrating their utility in peptide chemistry (Rao et al., 2016).

Synthesis of Oxime Derivatives

Research on converting ketones of heterocyclic spiro compounds into oxime derivatives further highlights the versatility of the spirocyclic framework in synthesizing novel compounds with potential biological activities (Rahman et al., 2013).

properties

IUPAC Name

9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c12-9(13)8-1-2-10(11-7-8)3-5-14-6-4-10;/h8,11H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXXZIOADZPIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)NCC1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.